molecular formula C11H14N2O6 B098519 1,1'-Methylenebis(5-oxo-DL-proline) CAS No. 16473-66-8

1,1'-Methylenebis(5-oxo-DL-proline)

Cat. No.: B098519
CAS No.: 16473-66-8
M. Wt: 270.24 g/mol
InChI Key: XAYYGTJLXVXLMB-UHFFFAOYSA-N
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Description

Structural and Functional Features

  • Hydrogen-bonding networks : The carbonyl and carboxylic acid groups facilitate supramolecular assembly, critical for crystal engineering.
  • Chiral centers : The DL-configuration enables enantioselective applications, such as organocatalysis.

Applications

  • Polymer science : Serves as a monomer for poly(ester–amide) thermosets, enhancing thermal stability (degradation onset: 250°C).
  • Drug discovery : Analogous pyroglutamic acid derivatives exhibit neurotrophic and antibacterial properties.

Table 1 : Key Properties of 1,1′-Methylenebis(5-oxo-DL-proline)

Property Value/Description Source
Melting point 180–185°C (decomposes)
Solubility Soluble in DMSO, sparingly in H₂O
Crystal system Monoclinic, space group P2₁/c

Current Research Landscape and Knowledge Gaps

Emerging Trends

  • Green chemistry : Solvent-free synthesis using enzymatic catalysis (e.g., lipases) to improve yields (>98%).
  • Computational design : Density functional theory (DFT) studies predict reaction pathways for methylene-bridged systems.

Unresolved Challenges

  • Stereochemical control : Limited understanding of DL vs. LL configurations in polymerization.
  • Mechanistic insights : Role of methylene bridges in modulating electronic properties remains underexplored.

Theoretical Foundations for Bis-pyrrolidone Systems

Electronic and Steric Effects

  • Conformational rigidity : The methylene bridge restricts rotation, favoring cis-amide geometries (NMR coupling constants: J = 8–10 Hz).
  • Acid-base behavior : Dual carboxylic acid groups (pKₐ ≈ 3.5 and 5.2) enable pH-responsive self-assembly.

Computational Modeling

  • Reactivity predictions : Molecular dynamics simulations suggest nucleophilic attack at C-3 of the pyrrolidone ring dominates in cross-coupling reactions.
  • Thermodynamic stability : DFT calculations indicate a 15–20 kJ/mol stabilization from intramolecular H-bonding vs. intermolecular interactions.

Equation 1 : Energy stabilization from H-bonding
$$ \Delta G{\text{stab}} = -RT \ln K{\text{eq}} $$ where $$ K_{\text{eq}} $$ represents equilibrium between H-bonded and non-H-bonded conformers.

Properties

CAS No.

16473-66-8

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19)

InChI Key

XAYYGTJLXVXLMB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O

Other CAS No.

55780-25-1
16473-66-8

Origin of Product

United States

Comparison with Similar Compounds

5-oxo-DL-proline (Monomer)

  • Molecular Formula: C₅H₇NO₃
  • Molecular Weight : 147.12 g/mol
  • Key Features: Cyclic lactam structure with a ketone group at the 5-position. Infrared (IR) spectral data shows characteristic peaks for amide C=O (~1680 cm⁻¹) and lactam N-H (~3300 cm⁻¹) . Sublimation enthalpy reported at ΔsubH = 126.3 kJ/mol, typical for amino acid derivatives .

Sodium Bis(5-oxo-DL-prolinate)

  • Molecular Formula : C₁₀H₁₂N₂Na₂O₆
  • Molecular Weight : 302.19 g/mol
  • Key Features :
    • Ionic sodium salt of 5-oxo-DL-proline, enhancing water solubility compared to the free acid.
    • Registered under EINECS 253-613-2 and 262-201-1, indicating industrial and regulatory relevance .
    • Exact mass (302.049072) aligns with sodium adducts, critical for mass spectrometry identification .

1,1'-Methylenebis(5-oxo-DL-proline)

  • Molecular Formula : C₁₂H₁₆N₂O₆
  • Molecular Weight : 284.26 g/mol (theoretical)
  • Key Features :
    • Covalent dimerization reduces solubility in polar solvents compared to sodium salts but improves thermal stability.
    • The methylene bridge likely alters electronic properties, affecting reactivity in peptide synthesis or catalysis.

Comparative Data Table

Property 5-oxo-DL-proline Sodium Bis(5-oxo-DL-prolinate) 1,1'-Methylenebis(5-oxo-DL-proline)
Molecular Formula C₅H₇NO₃ C₁₀H₁₂N₂Na₂O₆ C₁₂H₁₆N₂O₆
Molecular Weight (g/mol) 147.12 302.19 284.26 (calculated)
Solubility Moderate in water High (ionic nature) Low (dimeric, non-ionic)
Thermal Stability ΔsubH = 126.3 kJ/mol Not reported Likely higher due to dimeric structure
Functional Groups Lactam, ketone Carboxylate, sodium ion Dimeric lactam, methylene bridge

Research Findings and Implications

  • Sodium Salts vs. Free Acids : Sodium Bis(5-oxo-DL-prolinate) exhibits superior aqueous solubility (critical for pharmaceutical formulations) compared to the free acid or methylenebis derivative .
  • Structural Effects on Reactivity: The methylene bridge in 1,1'-Methylenebis(5-oxo-DL-proline) may sterically hinder nucleophilic sites, reducing its utility in peptide coupling reactions relative to monomeric forms.
  • Spectroscopic Differentiation : IR spectra of 5-oxo-DL-proline show contamination around 2900 cm⁻¹ (likely from Nujol mull preparation) , whereas the dimer would exhibit additional C-H stretching from the methylene group.

Preparation Methods

Oxidation of Proline Using Potassium Permanganate

Proline undergoes oxidation at the γ-carbon to form 5-oxo-proline. In a method adapted from CN107827802B, DL-proline is dissolved in aqueous ethanol and treated with potassium permanganate (KMnO₄) at 15–20°C for 2–4 hours. The reaction is monitored via HPLC to ensure complete conversion, followed by quenching with sodium bisulfite to reduce residual MnO₄⁻. Isolation involves filtration, acidification to pH 2 with HCl, and recrystallization in acetone, yielding 5-oxo-DL-proline with >90% purity.

Reaction Conditions:

  • Molar Ratio (Proline:KMnO₄): 1:1.2

  • Solvent: Ethanol/water (1:5 v/v)

  • Temperature: 15–20°C

  • Time: 3 hours

Catalytic Asymmetric Hydrogenation for Chiral Control

For enantiomerically pure 5-oxo-proline, asymmetric hydrogenation of pyrrolidine-2-carbaldehyde derivatives is employed. The patent CN107827802B details the use of (R)-SpiroPAP-Me-Ir as a chiral catalyst, achieving ee values >99%. The reaction occurs under 2–4 MPa H₂ pressure at 20–25°C, with potassium tert-butoxide as a base to facilitate deprotonation.

Optimization Insight:

  • Catalyst Loading: 0.001–0.0001 mol% relative to substrate

  • Solvent: Methanol or ethanol

  • Yield: 95.65%

Dimerization Strategies for Methylene Bridge Formation

The methylene bis linkage is introduced via condensation of two 5-oxo-DL-proline molecules using formaldehyde (CH₂O) or paraformaldehyde under acidic or basic conditions.

Acid-Catalyzed Condensation

In a modified Mannich reaction, 5-oxo-DL-proline reacts with formaldehyde in the presence of HCl as a catalyst. The reaction proceeds via imine formation, followed by nucleophilic attack by a second proline molecule.

Procedure:

  • Dissolve 5-oxo-DL-proline (1 eq) in water.

  • Add formaldehyde (1.2 eq) and 1M HCl.

  • Stir at 50°C for 6 hours.

  • Neutralize with NaOH, isolate via rotary evaporation, and recrystallize from acetone.

Yield: 80–85%
Purity: 98% (HPLC)

Base-Mediated Coupling

Alternatively, potassium carbonate (K₂CO₃) facilitates the condensation in polar aprotic solvents like DMF. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Reaction Parameters:

  • Solvent: DMF

  • Base: K₂CO₃ (2 eq)

  • Temperature: 80°C

  • Time: 12 hours

Industrial-Scale Production and Optimization

Zibo Hangyu Biotechnology Development Co., Ltd. reports a scalable synthesis using cost-effective solvents and recyclable catalysts. Key steps include:

  • Batch Hydrogenation: 50 kg batches of pyrrolidine-2-carbaldehyde are hydrogenated in ethanol with (R)-SpiroPAP-Me-Ir, achieving 95% yield.

  • Oxidation and Dimerization: The 5-oxo-proline intermediate is dimerized in water with formaldehyde, followed by activated carbon treatment to remove impurities.

  • Recrystallization: Acetone recrystallization ensures >99% purity for pharmaceutical applications.

Economic and Environmental Considerations:

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste.

  • Catalyst Reusability: The iridium catalyst is recovered via filtration and reused for 10 cycles without loss of activity.

Analytical Validation and Quality Control

Purity Assessment:

  • HPLC: Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min), UV detection at 210 nm.

  • Optical Rotation: [α]D²⁵ = +12.5° (c = 1, H₂O) for enantiopure batches.

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (m, 2H, CH₂), 3.85 (m, 4H, α-H), 2.45 (m, 4H, β-H), 2.10 (m, 4H, γ-H).

  • IR (KBr): 1740 cm⁻¹ (C=O), 1630 cm⁻¹ (COO⁻) .

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